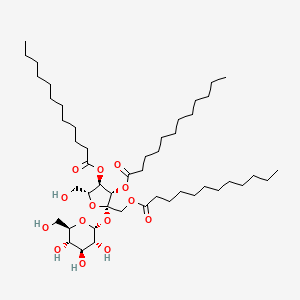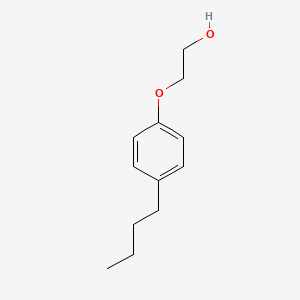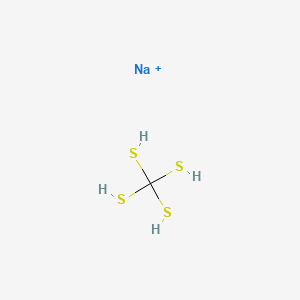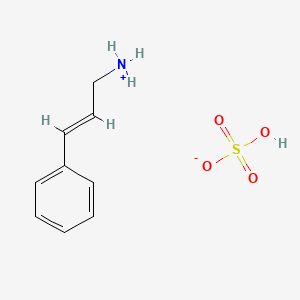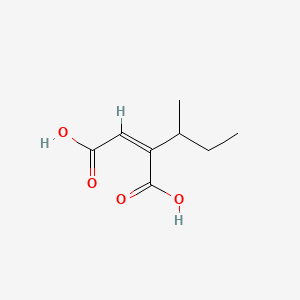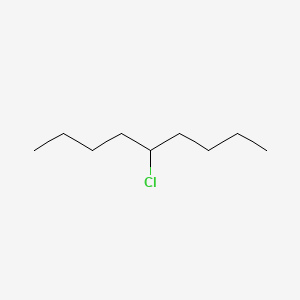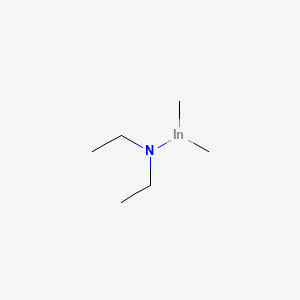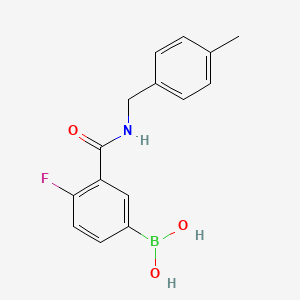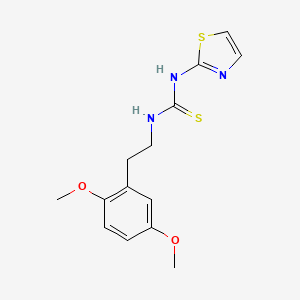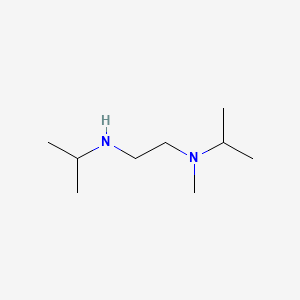
N,N'-Diisopropyl-N-methyl-ethylenediamine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N,N’-Diisopropyl-N-methyl-ethylenediamine: is an organic compound with the molecular formula C9H22N2 . It is a derivative of ethylenediamine, where the hydrogen atoms on the nitrogen atoms are replaced by isopropyl and methyl groups. This compound is known for its use in various chemical reactions and industrial applications due to its unique structural properties.
準備方法
Synthetic Routes and Reaction Conditions: N,N’-Diisopropyl-N-methyl-ethylenediamine can be synthesized through the alkylation of ethylenediamine with isopropyl and methyl halides under basic conditions. The reaction typically involves the use of a strong base such as sodium hydride or potassium tert-butoxide to deprotonate the amine groups, followed by the addition of isopropyl and methyl halides .
Industrial Production Methods: In industrial settings, the production of N,N’-Diisopropyl-N-methyl-ethylenediamine involves continuous flow reactors where ethylenediamine is reacted with isopropyl and methyl halides in the presence of a base. The reaction is carried out at elevated temperatures and pressures to ensure high yield and purity .
化学反応の分析
Types of Reactions:
Substitution Reactions: N,N’-Diisopropyl-N-methyl-ethylenediamine can undergo nucleophilic substitution reactions where the nitrogen atoms act as nucleophiles.
Complexation Reactions: It can form coordination complexes with metal ions, which are useful in catalysis and material science.
Common Reagents and Conditions:
Nucleophilic Substitution: Common reagents include alkyl halides and acyl chlorides. The reactions are typically carried out in polar aprotic solvents such as dimethyl sulfoxide (DMSO) or tetrahydrofuran (THF).
Complexation: Metal salts such as copper(II) chloride or nickel(II) acetate are used under mild conditions to form stable complexes.
Major Products:
Substitution Reactions: The major products are typically secondary or tertiary amines.
Complexation Reactions: The products are metal-ligand complexes that can be used in various catalytic processes.
科学的研究の応用
Chemistry: N,N’-Diisopropyl-N-methyl-ethylenediamine is used as a ligand in coordination chemistry to form complexes with transition metals. These complexes are studied for their catalytic properties in organic synthesis .
Biology and Medicine: In biological research, this compound is used to study enzyme mechanisms and as a building block for the synthesis of biologically active molecules .
Industry: Industrially, it is used in the production of polymers and as a stabilizer in the formulation of certain chemical products .
作用機序
The mechanism by which N,N’-Diisopropyl-N-methyl-ethylenediamine exerts its effects is primarily through its ability to act as a ligand and form stable complexes with metal ions. These complexes can then participate in various catalytic cycles, facilitating chemical transformations. The molecular targets include transition metal centers, and the pathways involved are typically those related to catalytic processes .
類似化合物との比較
- N,N’-Diisopropylethylenediamine
- N,N’-Dimethylethylenediamine
- N,N’-Diphenylethylenediamine
Comparison:
- N,N’-Diisopropylethylenediamine: Similar in structure but lacks the methyl group, making it less sterically hindered.
- N,N’-Dimethylethylenediamine: Contains two methyl groups instead of isopropyl groups, leading to different steric and electronic properties.
- N,N’-Diphenylethylenediamine: Contains phenyl groups, which significantly alter its reactivity and applications compared to N,N’-Diisopropyl-N-methyl-ethylenediamine .
N,N’-Diisopropyl-N-methyl-ethylenediamine stands out due to its unique combination of isopropyl and methyl groups, which provide a balance of steric hindrance and electronic effects, making it versatile in various chemical applications.
特性
CAS番号 |
90723-13-0 |
|---|---|
分子式 |
C9H22N2 |
分子量 |
158.28 g/mol |
IUPAC名 |
N'-methyl-N,N'-di(propan-2-yl)ethane-1,2-diamine |
InChI |
InChI=1S/C9H22N2/c1-8(2)10-6-7-11(5)9(3)4/h8-10H,6-7H2,1-5H3 |
InChIキー |
KLFSSBKMQZMQIF-UHFFFAOYSA-N |
正規SMILES |
CC(C)NCCN(C)C(C)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


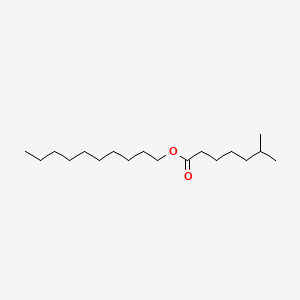
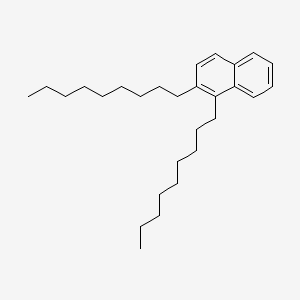
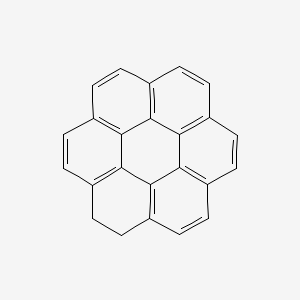
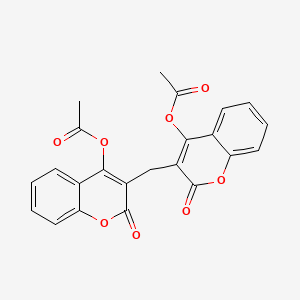
![1-[(3,7-Dimethyloctyl)oxy]-1-methoxydecane](/img/structure/B12650643.png)
